Alpinumisoflavone acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

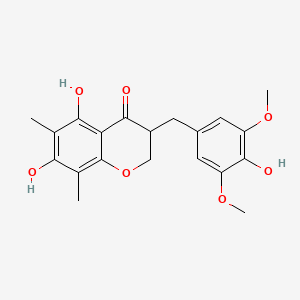

Alpinumisoflavone acetate is a natural prenylated isoflavonoid . It is a major constituent of Derris eriocarpa . The compound has been explored for a number of biological and pharmacological effects .

Molecular Structure Analysis

The molecular structure of Alpinumisoflavone acetate is not explicitly detailed in the retrieved papers .

Chemical Reactions Analysis

The chemical reactions involving Alpinumisoflavone acetate are not explicitly detailed in the retrieved papers .

Physical And Chemical Properties Analysis

Alpinumisoflavone acetate has a molecular formula of C22H18O6 and a molecular weight of 378.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 378.11033829 g/mol . The compound has a topological polar surface area of 82.1 Ų . It has a complexity of 700 .

科学的研究の応用

- Alpinumisoflavone has demonstrated anti-inflammatory effects in various studies . It suppresses inflammation by modulating pathways involved in immune responses, making it a potential candidate for managing chronic inflammatory conditions.

- Alpinumisoflavone possesses antioxidant properties, which help protect cells from oxidative stress and damage. Its ability to scavenge free radicals contributes to overall cellular health .

- Research suggests that Alpinumisoflavone inhibits tumor cell proliferation and induces apoptosis. It has been studied in hepatocellular carcinoma and other malignancies .

- Alpinumisoflavone exhibits antiosteoporotic activity, both in vitro and in vivo. It may help prevent bone loss and maintain bone health .

- Alpinumisoflavone has been explored for its neuroprotective effects. It may play a role in safeguarding neurons and supporting brain health .

- Alpinumisoflavone interacts with estrogen receptors, making it relevant in hormone-related conditions. Its dual estrogenic and antiestrogenic properties warrant further investigation .

Anti-Inflammatory Properties

Antioxidant Activity

Anti-Cancer Potential

Osteoprotective Effects

Neuroprotective Properties

Estrogenic and Anti-Estrogenic Effects

作用機序

- ERα and ERβ are the primary targets. ERα is involved in proliferative responses, while ERβ counteracts these responses .

Target of Action

Mode of Action

Biochemical Pathways

将来の方向性

Alpinumisoflavone acetate has been explored for a number of biological and pharmacological effects, and it exhibits a potential as a drug candidate . Further series of studies are needed to confirm these pharmacological effects . The compound might be a candidate for a future co-chemotherapy agent in safety, quality, and standardization .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Alpinumisoflavone acetate involves the acetylation of Alpinumisoflavone with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Alpinumisoflavone", "Acetic anhydride", "Catalyst (e.g. pyridine)" ], "Reaction": [ "Alpinumisoflavone and catalyst are mixed together in a reaction vessel", "Acetic anhydride is slowly added to the reaction mixture while stirring", "The reaction mixture is heated to a specific temperature (e.g. 60-80°C) and stirred for a specific amount of time (e.g. 4-6 hours)", "The reaction is quenched by adding water to the mixture", "The resulting mixture is extracted with a suitable organic solvent (e.g. ethyl acetate)", "The organic layer is separated and washed with water and brine", "The organic solvent is evaporated under reduced pressure to give Alpinumisoflavone acetate as a yellow solid" ] } | |

CAS番号 |

86989-18-6 |

製品名 |

Alpinumisoflavone acetate |

分子式 |

C22H18O6 |

分子量 |

378.38 |

IUPAC名 |

[4-(5-hydroxy-2,2-dimethyl-6-oxopyrano[3,2-g]chromen-7-yl)phenyl] acetate |

InChI |

InChI=1S/C22H18O6/c1-12(23)27-14-6-4-13(5-7-14)16-11-26-18-10-17-15(8-9-22(2,3)28-17)20(24)19(18)21(16)25/h4-11,24H,1-3H3 |

InChIキー |

UGAJYYNANGVRBF-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C2=COC3=CC4=C(C=CC(O4)(C)C)C(=C3C2=O)O |

外観 |

Powder |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)